molecular formula C8H4Cl2FNO3 B1331570 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone CAS No. 887267-36-9

1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone

Cat. No. B1331570
M. Wt: 252.02 g/mol
InChI Key: BKFPAPKXZJFNNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves reactions with specific reagents under controlled conditions. For instance, a geminal diamine compound was synthesized by reacting 2-nitroaniline with chloral formed by distillation of chloral hydrate over concentrated H2SO4 . Although the exact synthesis of "1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone" is not detailed, similar synthetic strategies could potentially be applied, considering the reactivity of the nitro group and the presence of halogens which may influence the reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and theoretical calculations. For example, the crystal structure of a chloro-hydroxyphenyl ethanone compound was confirmed by single-crystal XRD . The geometrical parameters of similar compounds have been found to be in agreement with XRD data, and their stability has been analyzed using Natural Bond Orbital (NBO) analysis . These studies suggest that "1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone" would also have a well-defined molecular structure that could be analyzed similarly.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their electronic properties. The HOMO-LUMO analysis is commonly used to determine the charge transfer within a molecule, which is crucial for understanding its reactivity . The molecular electrostatic potential (MEP) analysis indicates the regions of the molecule that are likely to undergo nucleophilic or electrophilic attack . For "1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone", the presence of electronegative fluorine and nitro groups, as well as the carbonyl group, would significantly influence its reactivity.

Physical and Chemical Properties Analysis

The physical properties such as melting point, crystal structure, and elemental composition of related compounds have been characterized using various techniques . The chemical properties, including vibrational frequencies and corresponding assignments, are investigated both experimentally and theoretically . The nonlinear optical properties and hyperpolarizability of these compounds have also been evaluated, which could be relevant for the compound . The presence of different substituents like chloro, fluoro, and nitro groups in "1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone" would affect these properties, potentially making it suitable for applications in nonlinear optics or as a pharmaceutical intermediate.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Aminobenzo[b]thiophenes : A study by Androsov et al. (2010) demonstrates the use of related compounds in the efficient synthesis of aminobenzo[b]thiophenes, highlighting the utility of these chemicals in creating complex organic structures Androsov et al., 2010.

  • Electrophilic Bromination of Alkylaryl Ketones : Ying (2011) investigated the selective α-monobromination of various alkylaryl ketones, including 1-(2,4-dichloro-5-fluoro-3-nitrophenyl)ethanone. This research contributes to understanding how these compounds react under specific conditions Ying, 2011.

  • Study of Solid-Liquid Phase Equilibrium : Li et al. (2019) focused on the phase equilibrium of related compounds, providing insights into their physical properties and potential applications in separation processes Li et al., 2019.

Biological and Pharmaceutical Research

  • Investigation of Benzyl Phenyl Ketone Derivatives : A study by Vásquez-Martínez et al. (2019) explored the biological activities of benzyl phenyl ketone derivatives, highlighting the potential of these compounds in biomedical applications Vásquez-Martínez et al., 2019.

  • Analysis of Hydrogen Bonding in Ethanone Derivatives : Hibbs, Overgaard, and Piltz (2003) conducted a detailed analysis of hydrogen bonding in a related ethanone compound, contributing to the understanding of molecular interactions Hibbs et al., 2003.

  • Development of Antifungal Agents : Research by Butters et al. (2001) into the synthesis of voriconazole, an antifungal agent, highlights the role of similar compounds in pharmaceutical development Butters et al., 2001.

Synthesis of Novel Chemical Compounds

  • Creation of Schiff Bases and Antimicrobial Activity : Puthran et al. (2019) synthesized novel Schiff bases using derivatives similar to 1-(2,4-dichloro-5-fluoro-3-nitrophenyl)ethanone, demonstrating their antimicrobial properties Puthran et al., 2019.

  • Enantioselective Synthesis in Drug Development : A 2022 study explored the enantioselective synthesis of chiral alcohols using similar compounds, crucial for developing specific pharmaceutical agents Author Unknown, 2022.

  • Arylation of Uracil Derivatives : Gondela and Walczak (2006) reported on the direct arylation of uracil derivatives using compounds like 1-(2,4-dichloro-5-fluoro-3-nitrophenyl)ethanone, useful in synthesizing biologically active molecules Gondela & Walczak, 2006.

Safety And Hazards

The safety data sheet for 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone is available for viewing and downloading at Echemi.com . It is advised that this compound is for R&D use only and not for medicinal, household or other use .

properties

IUPAC Name

1-(2,4-dichloro-5-fluoro-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2FNO3/c1-3(13)4-2-5(11)7(10)8(6(4)9)12(14)15/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFPAPKXZJFNNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650401
Record name 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone

CAS RN

887267-36-9
Record name 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887267-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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